5,5'-デヒドロジバニリン酸

概要

説明

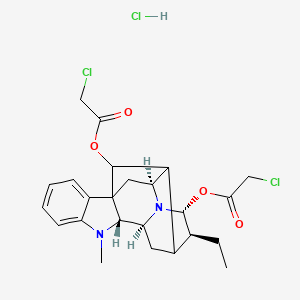

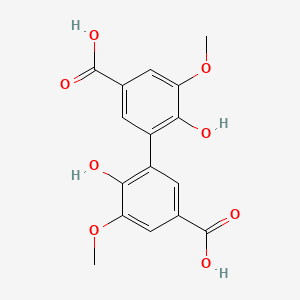

5,5'-Dehydrodivanillate (DHD) is a naturally occurring compound found in many plants, including vanilla, coffee, and tea. It is a phenolic compound with a molecular weight of 212.2 g/mol and a melting point of 125-127°C. DHD has been studied for its potential medicinal properties and is currently being investigated for its potential therapeutic applications.

科学的研究の応用

リグニン由来芳香族化合物の微生物変換

DDVAは、リグニン由来芳香族化合物の微生物変換において重要な役割を果たしており、バイオマス資源の工業利用のための有望な戦略です。Sphingobium属細菌SYK-6株では、DDVAの代謝にはトランスポーター遺伝子ddvKが関与し、これはDDVAの取り込みに必須です 。このトランスポーター遺伝子の発現を強化することで、リグニン誘導体から貴重な代謝産物の生産を向上させることができます .

金属有機材料(MOM)複合体による生体触媒

DDVAは、酵素とCa²⁺やZn²⁺などの低毒性金属と共沈殿して、安定な酵素@Ca/Zn-MOM複合体を形成することが示されています。この方法は、酵素の持続可能性と再利用性を向上させ、生体に無毒でありながら、環境への影響を最小限に抑えます 。これらの複合体の生体適合性により、酵素の送達/放出を含む栄養学的または生物医学的用途の可能性も生まれます .

細菌におけるリグニン由来ダイマーの取り込み

TonB依存性トランスポーター(TBDT)であるDdvTは、Sphingobium属細菌SYK-6株における外膜を介したDDVAの取り込みを仲介します。このプロセスは、細菌がリグニン由来の5,5型ダイマーを利用する能力に不可欠であり、細菌のリグニン分解経路におけるDDVAの機能的重要性を強調しています .

機能性ポリマーの製造

DDVAの微生物代謝は、機能性ポリマーの構成要素である2-ピロン-4,6-ジカルボン酸(PDC)の製造につながる可能性があります。DDVA代謝に関与する遺伝子の発現を操作することで、研究者はPDCの収量を高めることができ、これは生分解性プラスチックやその他のポリマー材料の製造に役立ちます .

環境バイオテクノロジー

DDVAはリグニンの生分解において重要な役割を果たすため、環境バイオテクノロジーにおける注目すべき化合物です。DDVA代謝に関与する経路を理解し、活用することで、科学者はリグニンの分解と高付加価値化のためのバイオテクノロジーソリューションを開発し、廃棄物削減と持続可能な材料生産に貢献することができます .

酵素固定化プラットフォーム

DDVAと酵素の共結晶化/共沈殿は、酵素固定化のための新しいアプローチを提示します。この技術は、分子量や基質サイズに制限なく、幅広い酵素に適用でき、さまざまな生体触媒用途のための汎用性の高いプラットフォームを提供します .

栄養科学

酵素@Ca/Zn-DDVA MOM複合体の無毒性により、栄養科学における潜在的な用途が示唆されます。これらの複合体は、食品加工に重要な酵素を固定化するため、または栄養補助食品の制御放出システムを作成するために使用できます .

生物医学的用途

DDVAベースのMOM複合体の生体適合性を考えると、生物医学的用途での使用の可能性があります。これには、治療用酵素の標的送達と放出、またはDDVAの独自の特性を活用した新しい薬物送達システムの開発が含まれます .

作用機序

Target of Action

5,5’-Dehydrodivanillate (DDVA) primarily targets microbial transport systems, specifically the major facilitator superfamily (MFS) transporters. In the bacterium Sphingobium sp. strain SYK-6, the transporter gene ddvK is essential for the uptake of DDVA . These transporters play a crucial role in the microbial conversion of lignin-derived aromatic compounds.

Mode of Action

DDVA interacts with the MFS transporter DdvK, facilitating its uptake into microbial cells. Once inside, DDVA undergoes enzymatic demethylation and other catabolic processes. The interaction with DdvK is regulated by the transcriptional regulator DdvR, which controls the expression of the DDVA O-demethylase oxygenase component gene (ligXa) .

Biochemical Pathways

Upon uptake, DDVA is metabolized through a series of biochemical pathways. The primary pathway involves the conversion of DDVA to 2-pyrone-4,6-dicarboxylate (PDC) via intermediates such as 5-carboxyvanillate . These pathways are part of the broader lignin degradation process, which is crucial for the microbial utilization of lignin-derived compounds.

Pharmacokinetics

The pharmacokinetics of DDVA, particularly in microbial systems, involves its absorption through specific transporters like DdvK. The distribution within the microbial cell leads to its subsequent metabolism. The excretion of metabolites such as PDC is part of the microbial catabolic process. The bioavailability of DDVA is significantly influenced by the efficiency of its transport and the activity of the involved enzymes .

Result of Action

The molecular and cellular effects of DDVA’s action include the production of valuable metabolites like PDC, which can be used as building blocks for functional polymers . The microbial growth on DDVA as a carbon source indicates its effective utilization and conversion into energy and biomass.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substrates can influence the efficacy and stability of DDVA’s action. Optimal conditions for the activity of the DdvK transporter and the associated enzymes are crucial for efficient DDVA uptake and metabolism. Additionally, the presence of competing substrates can affect the specificity and rate of DDVA transport and conversion .

: DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6

Safety and Hazards

将来の方向性

The microbial conversion of lignin-derived aromatics, such as DDVA, is a promising strategy for the industrial utilization of this large biomass resource . The different morphologies and crystallinities of the composites formed by Ca–DDVA and Zn–DDVA MOMs broaden their applications depending on the problem of interest .

生化学分析

Biochemical Properties

5,5’-Dehydrodivanillate plays a crucial role in biochemical reactions, particularly in the microbial degradation of lignin. It interacts with several enzymes, including 5,5’-dehydrodivanillate O-demethylase (LigX), which demethylates one of the methoxy groups, converting it to a hydroxyl group . This reaction is followed by oxidative meta-cleavage catalyzed by 5,5’-dehydrodivanillate dioxygenase (LigZ), and subsequent hydrolysis by 5,5’-dehydrodivanillate hydrolase (LigY) . These interactions are essential for the breakdown of lignin into smaller, more manageable compounds.

Cellular Effects

5,5’-Dehydrodivanillate influences various cellular processes, particularly in bacteria that degrade lignin. In Sphingobium sp. strain SYK-6, the compound is taken up by the major facilitator superfamily transporter DdvK . This uptake is crucial for the bacterium’s ability to grow on and convert 5,5’-Dehydrodivanillate. The compound’s presence induces the expression of genes involved in its catabolism, affecting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, 5,5’-Dehydrodivanillate exerts its effects through specific binding interactions with enzymes. The initial demethylation by LigX is a critical step, followed by the action of LigZ and LigY . These enzymes facilitate the breakdown of the compound into smaller molecules that can be further metabolized. The regulation of these enzymes is tightly controlled, with 5,5’-Dehydrodivanillate acting as an inducer for the expression of genes involved in its own degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,5’-Dehydrodivanillate have been observed to change over time. The compound is relatively stable, but its degradation products can accumulate and affect cellular function. Studies have shown that the overexpression of the transporter gene ddvK can enhance the conversion of 5,5’-Dehydrodivanillate and increase the production of valuable metabolites . Long-term exposure to the compound can lead to changes in gene expression and cellular metabolism.

Metabolic Pathways

5,5’-Dehydrodivanillate is involved in several metabolic pathways, primarily related to lignin degradation. The compound is first demethylated by LigX, followed by meta-cleavage by LigZ, and hydrolysis by LigY . These reactions convert 5,5’-Dehydrodivanillate into 5-carboxyvanillate and other smaller molecules that can be further metabolized. The enzymes involved in these pathways are crucial for the efficient breakdown of lignin-derived compounds .

Transport and Distribution

The transport and distribution of 5,5’-Dehydrodivanillate within cells are facilitated by the major facilitator superfamily transporter DdvK . This transporter is essential for the uptake of the compound into bacterial cells, where it can be metabolized. The distribution of 5,5’-Dehydrodivanillate within tissues and its localization within cells are critical for its biochemical activity and interactions with enzymes .

Subcellular Localization

5,5’-Dehydrodivanillate is localized within specific subcellular compartments, where it interacts with enzymes involved in its degradation. The targeting signals and post-translational modifications that direct the compound to these compartments are essential for its activity. The subcellular localization of 5,5’-Dehydrodivanillate affects its function and the efficiency of its metabolic pathways .

特性

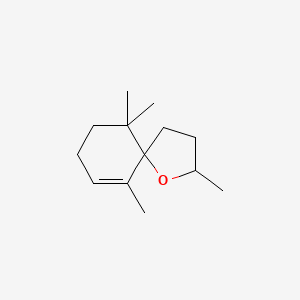

IUPAC Name |

3-(5-carboxy-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O8/c1-23-11-5-7(15(19)20)3-9(13(11)17)10-4-8(16(21)22)6-12(24-2)14(10)18/h3-6,17-18H,1-2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCWGSXMGCSFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C(=O)O)OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175606 | |

| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-90-9 | |

| Record name | 6,6′-Dihydroxy-5,5′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,4S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1216385.png)

![(6R,7R)-7-[[2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216387.png)